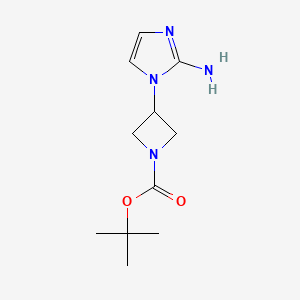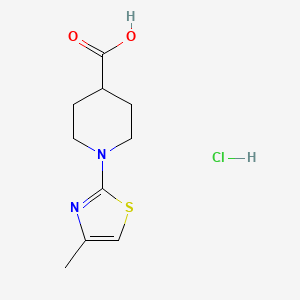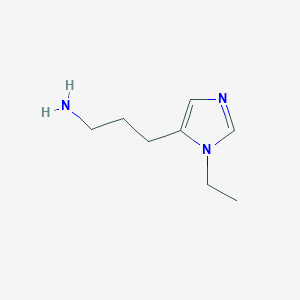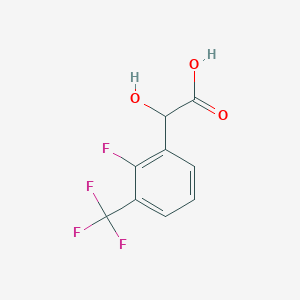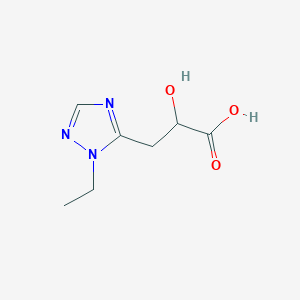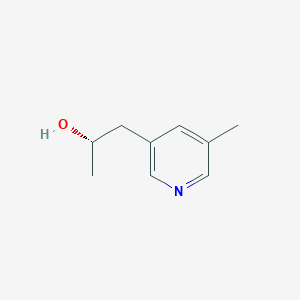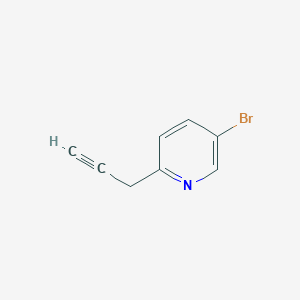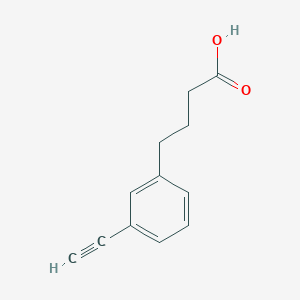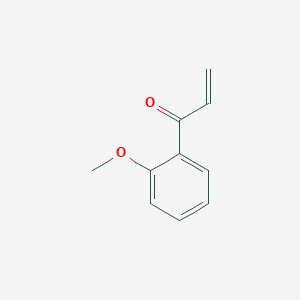
2-Propen-1-one, 1-(2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(2-methoxyphenyl)prop-2-en-1-one can be scaled up using similar reaction conditions. The process involves the continuous addition of reactants to a reactor, maintaining optimal temperature and pH conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits significant antioxidant, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of organic solar cells and nonlinear optical devices.
Mécanisme D'action
The mechanism by which 1-(2-methoxyphenyl)prop-2-en-1-one exerts its effects involves multiple pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells through the generation of ROS, leading to oxidative stress and cell death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
1-(2-methoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives:
(E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Exhibits similar antimicrobial and antioxidant activities but with different potency.
(E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Known for its unique electrooptical properties.
(E)-1-(3-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Shows significant antiproliferative activity against cancer cells.
1-(2-methoxyphenyl)prop-2-en-1-one stands out due to its specific ROS-mediated apoptosis mechanism, making it a promising candidate for anticancer research.
Propriétés
Numéro CAS |
77942-10-0 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7H,1H2,2H3 |
Clé InChI |
POQLWIZNHFQFSK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


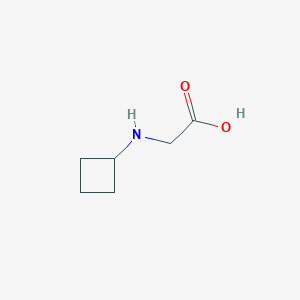
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

